6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid
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Overview
Description
6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid is a complex organic compound with a molecular formula of C19H24N2O5. This compound is characterized by the presence of a quinoline ring system substituted with ethoxycarbonyl and methoxy groups, and an aminohexanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethoxycarbonyl and methoxy groups are introduced through substitution reactions. For example, the ethoxycarbonyl group can be introduced using ethyl chloroformate in the presence of a base.
Coupling with Aminohexanoic Acid: The final step involves coupling the substituted quinoline with aminohexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring and carboxylic acid group.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic Acid: An ε-amino acid used to control postoperative bleeding and treat overdose effects of thrombolytic agents.
Quinoline Derivatives: Compounds with similar quinoline ring structures, used in various pharmaceutical applications.
Uniqueness
6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the aminohexanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C19H24N2O5 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-[(3-ethoxycarbonyl-8-methoxyquinolin-4-yl)amino]hexanoic acid |
InChI |
InChI=1S/C19H24N2O5/c1-3-26-19(24)14-12-21-18-13(8-7-9-15(18)25-2)17(14)20-11-6-4-5-10-16(22)23/h7-9,12H,3-6,10-11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
XVFJGHCSLRHLJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCCCC(=O)O)C=CC=C2OC |
Origin of Product |
United States |
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